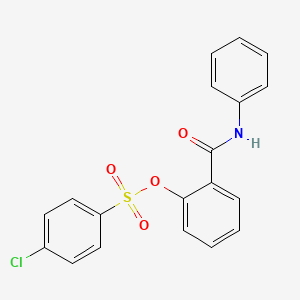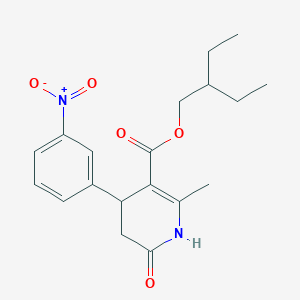
2-(anilinocarbonyl)phenyl 4-chlorobenzenesulfonate
描述
2-(Anilinocarbonyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been widely used in scientific research. The compound is also known as CBAS and has been used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
CBAS has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. The compound has been shown to inhibit the activity of various enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. CBAS has also been used as a tool for the development of new drugs, particularly in the field of cancer research.
作用机制
CBAS exerts its biological effects by binding to specific target proteins and inhibiting their activity. The compound has been shown to bind to the active site of carbonic anhydrase and block its enzymatic activity. CBAS has also been shown to bind to other proteins, such as tubulin, which is involved in cell division and proliferation.
Biochemical and Physiological Effects
CBAS has been shown to have various biochemical and physiological effects on cells and tissues. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt microtubule dynamics. CBAS has also been shown to have anti-inflammatory effects and to regulate the pH of cells and tissues.
实验室实验的优点和局限性
CBAS has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for its target proteins. However, CBAS also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of CBAS. One area of research is the development of new CBAS analogs with improved potency and selectivity for specific target proteins. Another area of research is the investigation of the physiological and pharmacological effects of CBAS in animal models. Finally, the use of CBAS as a tool for the development of new drugs for the treatment of cancer and other diseases is an area of active research.
Conclusion
In conclusion, CBAS is a chemical compound that has been widely used in scientific research. The compound has been shown to have various biochemical and physiological effects and has been used in the study of enzyme kinetics, protein-ligand interactions, and drug discovery. CBAS has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of CBAS, including the development of new analogs and the investigation of its physiological and pharmacological effects.
属性
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-14-10-12-16(13-11-14)26(23,24)25-18-9-5-4-8-17(18)19(22)21-15-6-2-1-3-7-15/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDSSDEOBBBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4750112.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)

![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)
![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)
![2-bromo-N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4750148.png)
![1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4750162.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)
![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)

![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![N-[4-(2-{[4-(aminosulfonyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4750211.png)